molecular formula C23H18N4O4S B13750514 Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- CAS No. 63251-41-2

Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-

Cat. No.: B13750514
CAS No.: 63251-41-2
M. Wt: 446.5 g/mol
InChI Key: YZPDBHYMZMUJHD-UHFFFAOYSA-N
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Description

CAS No.: 63251-41-2 Molecular Formula: C₂₃H₁₈N₄O₄S Molecular Weight: 446.481 g/mol IUPAC Name: 3-[[4-[(2-Hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]benzenesulfonic acid Synonyms:

  • 3-[[4-[(2-Hydroxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonic acid
  • 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulfonic acid derivative

Properties

CAS No.

63251-41-2

Molecular Formula

C23H18N4O4S

Molecular Weight

446.5 g/mol

IUPAC Name

3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C23H18N4O4S/c1-15-9-12-23(28)22(13-15)27-26-21-11-10-20(18-7-2-3-8-19(18)21)25-24-16-5-4-6-17(14-16)32(29,30)31/h2-14,28H,1H3,(H,29,30,31)

InChI Key

YZPDBHYMZMUJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Post-Modification Strategies

Recent research emphasizes post-synthetic modifications such as Schiff base formation and methylation on azo dye intermediates to enhance solubility, stability, and electronic properties. These strategies can be applied to derivatives of Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- to tailor its application spectrum.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Preparation Aspect Description References
Diazotization Conditions NaNO2/HCl, 0–5 °C, acidic medium
Coupling Components 2-hydroxy-5-methylphenyl, benzenesulfonic acid derivatives
Reaction Medium Acidic for diazotization, slightly alkaline/basic for coupling
Purification Methods Recrystallization, RP-HPLC with MeCN/H2O/formic acid
Advanced Modifications Schiff base condensation, methylation, heterocyclic incorporation
Analytical Techniques HPLC, UV-Vis, MS-compatible methods

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Dye Chemistry

Benzenesulfonic acid derivatives are widely used as dyes due to their vibrant colors and stability. The compound's azo group facilitates its use in textile dyeing processes.

  • Textile Industry : It is employed as a dyeing agent for fabrics, providing bright colors that are resistant to fading. A study indicated that azo dyes can be modified to enhance their lightfastness and washfastness properties, making them suitable for high-quality textile applications .

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals, particularly in drug formulation and development.

  • Drug Delivery Systems : Research has explored the use of azo compounds in targeted drug delivery systems. The azo linkage can be cleaved under specific conditions (e.g., pH changes), allowing for controlled release of therapeutic agents .

Analytical Chemistry

In analytical chemistry, benzenesulfonic acid derivatives are utilized as reagents in various assays.

  • Colorimetric Assays : The compound can be used in colorimetric assays for the detection of specific analytes. Its ability to form colored complexes with metal ions or other compounds allows for quantitative analysis through spectrophotometry .

Case Study 1: Textile Dyeing

A study conducted on the application of benzenesulfonic acid-based dyes in cotton fabric demonstrated improved dye uptake and color fastness when treated with specific mordants. The results indicated that the use of these dyes could significantly enhance the durability of colors on textiles .

Case Study 2: Drug Delivery Research

In a recent investigation into azo-based drug delivery systems, researchers found that benzenesulfonic acid derivatives could effectively encapsulate hydrophobic drugs, improving solubility and bioavailability. The study highlighted the potential for these compounds to be used in developing oral formulations that release drugs at targeted sites within the gastrointestinal tract .

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- involves its interaction with molecular targets through its azo groups. These interactions can lead to the formation of stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a significant role in its biological activity.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Analytical Methods for Selected Compounds
Compound HPLC Column Mobile Phase Detection Method Reference
Target Compound (63251-41-2) Newcrom R1 (RP) MeCN/water/H₃PO₄ UV-Vis (235–254 nm)
Orange I C18 (RP) 0.05 M ammonium acetate/methanol UV-Vis/PDA
Acid Black 109 C18 (RP) Gradient MeCN/water MS-compatible
Table 3: Physicochemical Properties
Property Target Compound Orange I Pigment Red 247
LogP 3.85 ~2.5 5.2 (estimated)
Water Solubility Moderate High Low
Thermal Stability Stable ≤200°C Stable Stable ≤300°C

Biological Activity

Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- (CAS Number: 63251-41-2) is a complex aromatic sulfonic acid derivative characterized by the presence of azo groups and a hydroxyl functional group. Its unique structure contributes to significant biological activity, particularly in the context of its potential applications in dye chemistry and pharmaceuticals.

  • Molecular Formula : C23H18N4O4S
  • Molecular Weight : 446.48 g/mol
  • Density : 1.39 g/cm³
  • pKa : Approximately -2.8

This compound exhibits high solubility in water due to its sulfonic acid group, which enhances its reactivity with bases and various organic compounds .

Toxicity and Genotoxicity

Research indicates that azo compounds, including benzenesulfonic acid derivatives, can undergo metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with DNA, potentially resulting in genotoxic effects. The N-oxidation process mediated by cytochrome P450 enzymes has been identified as a significant pathway influencing toxicity .

Case Study Findings:

  • In chronic studies involving Ponceau 3R (a related azo dye), significant pathological changes were observed in the liver, including fatty changes and cirrhosis, indicating potential hepatotoxicity .
  • Genotoxicity assessments have shown that related azo compounds can produce mutations in various cell lines, including Chinese hamster ovary (CHO) cells and Drosophila melanogaster .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain azo dyes as possibly carcinogenic to humans based on animal studies showing tumor development in the liver and urinary bladder following long-term exposure . Specifically, Ponceau 3R was shown to induce tumors in rat livers and mouse urinary bladders upon prolonged oral administration .

The biological activity of benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- is primarily attributed to its ability to form reactive nitrenium ions and nitroxide radicals under acidic conditions. These species can bind covalently to cellular macromolecules, including DNA, leading to mutations and potential carcinogenesis .

Summary of Biological Effects

Biological Activity Description
Toxicity Potentially hepatotoxic; chronic exposure linked to liver damage.
Genotoxicity Mutagenic effects observed in cell lines; DNA binding potential.
Carcinogenicity Classified as possibly carcinogenic; tumor induction in animal studies.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what are the critical reaction parameters?

The synthesis typically involves sequential diazotization and coupling reactions due to its bis-azo structure. Key steps:

  • Diazotization : Aromatic amines (e.g., 2-hydroxy-5-methylaniline) are treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form diazonium salts.
  • Coupling : The diazonium salt reacts with a naphthalene intermediate (e.g., 1-naphthylamine) in alkaline media (pH 8–10) to form the first azo bond. A second coupling step introduces the benzenesulfonic acid moiety .
    Critical parameters : Temperature control (<5°C during diazotization), pH adjustment for regioselectivity, and stoichiometric precision to avoid side products like triazenes.

Advanced: How can contradictory UV-Vis spectral data for this compound be resolved in different solvents?

Contradictions arise from solvent-dependent azo-hydrazone tautomerism and aggregation. Methodological solutions:

  • Solvent screening : Compare λmax in polar aprotic (DMSO) vs. protic (water/ethanol) solvents. Hydrazone forms dominate in polar solvents, shifting λmax to longer wavelengths .
  • Aggregation studies : Use dynamic light scattering (DLS) to detect colloidal aggregates in aqueous solutions, which may distort absorbance peaks .
  • Computational validation : Perform TD-DFT calculations to model tautomeric equilibria and validate experimental spectra .

Basic: What spectroscopic techniques are essential for characterizing its structure and purity?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., sulfonic acid protons at δ 7.5–8.5 ppm) and confirms azo bond positions .
  • FT-IR : Azo (–N=N–) stretches appear at 1400–1600 cm⁻¹; sulfonic acid (–SO₃H) at 1030–1200 cm⁻¹ .
  • HPLC-MS : Reversed-phase HPLC with ESI-MS detects impurities (e.g., unreacted diazonium salts) and quantifies purity .

Advanced: What experimental design optimizes its solubility for biological interaction studies?

The compound’s solubility is pH-dependent due to sulfonic acid groups (pKa ~1–2). Strategies:

  • pH titration : Measure solubility in buffered solutions (pH 1–12). Maximum solubility occurs at pH >5, where sulfonate groups are deprotonated .
  • Counterion exchange : Replace sodium with ammonium or lithium ions to enhance aqueous solubility for cell culture assays .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .

Basic: How does its structure influence dyeing properties in textile applications?

The bis-azo chromophore and sulfonic acid groups enable:

  • High molar absorptivity : λmax ~450–550 nm (visible range), ideal for vibrant dyes .
  • Fiber affinity : Sulfonate groups bind to cationic sites in wool/nylon via electrostatic interactions .
  • Lightfastness : Electron-withdrawing sulfonic acid groups stabilize the excited state, reducing photodegradation .

Advanced: What mechanistic insights explain its enzymatic degradation by laccases?

Laccases oxidize the azo bond (–N=N–) via a radical-mediated pathway:

  • Step 1 : Single-electron oxidation of the azo bond generates a diazenium radical.
  • Step 2 : Radical cleavage produces aromatic amines (e.g., 2-hydroxy-5-methylaniline), detected via LC-MS .
    Experimental validation :
  • Monitor degradation kinetics using UV-Vis (decrease in λmax at 500 nm).
  • Identify metabolites with high-resolution mass spectrometry (HRMS) .

Basic: What are its potential biological applications beyond dye chemistry?

  • Antimicrobial studies : Sulfonic acid groups disrupt bacterial membranes; test via MIC assays against S. aureus and E. coli .
  • Protein binding : Fluorescence quenching assays reveal binding to serum albumin (e.g., BSA), suggesting drug carrier potential .

Advanced: How can computational modeling predict its reactivity in nucleophilic environments?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-deficient sites (e.g., azo bonds) prone to nucleophilic attack .
  • Fukui indices : Predict reactive regions; high electrophilicity at the azo group correlates with susceptibility to reduction .
  • MD simulations : Model interactions with nucleophiles (e.g., glutathione) in aqueous media to assess stability .

Basic: What safety precautions are required when handling this compound?

  • Toxicity : Aromatic amines (potential metabolites) are carcinogenic. Use PPE (gloves, fume hood) .
  • Waste disposal : Neutralize with oxidizing agents (e.g., H₂O₂) to degrade azo bonds before disposal .

Advanced: How do structural modifications impact its electrochemical properties?

  • Substituent effects : Electron-donating groups (e.g., –OCH₃) lower reduction potential, easing azo bond cleavage.
  • Cyclic voltammetry : Azo reduction peaks at −0.5 to −0.8 V (vs. Ag/AgCl) correlate with substituent electronic profiles .

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